3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Description
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS: 1003298-79-0) is a halogenated pyrazolopyrimidine derivative with a molecular formula of C₅H₃BrClN₅ and a molecular weight of 248.47 g/mol . This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of adenosine A₂A and A₁ receptor antagonists for neurodegenerative disorders like Parkinson’s disease . Its structure features a bicyclic pyrazolo[3,4-d]pyrimidine core substituted with bromine and chlorine at positions 3 and 4, respectively, and an amine group at position 4. The halogen atoms enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki), while the amine group enables further functionalization .
Properties
IUPAC Name |
3-bromo-4-chloro-2H-pyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN5/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H3,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWUSMIVHAPTKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1N=C(N=C2Cl)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679851 | |
| Record name | 3-Bromo-4-chloro-2H-pyrazolo[3,4-d]pyrimidin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003298-79-0 | |
| Record name | 3-Bromo-4-chloro-2H-pyrazolo[3,4-d]pyrimidin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-AMINO-3-BROMO-4-CHLOROPYRAZOLO[3,4-D]PYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization to Form Pyrazolo[3,4-d]pyrimidine Core
The synthesis typically begins with a pyrimidine derivative, such as 2-amino-4,6-dichloropyrimidine or related intermediates. Condensation with hydrazine derivatives leads to ring closure, forming the pyrazolo[3,4-d]pyrimidine nucleus. For example, the cyclization of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with hydrazine hydrate is a common route to obtain the pyrazolo[3,4-d]pyrimidin-6-amine scaffold1.
Selective Halogenation
Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | 2-amino-4,6-dichloropyrimidine + hydrazine hydrate | 80–100°C | Ethanol or water | 70–85 | Formation of pyrazolo[3,4-d]pyrimidin-6-amine core |
| Bromination (position 3) | N-bromosuccinimide (NBS) or Br2 | 0–25°C | Dichloromethane or acetonitrile | 60–75 | Regioselective bromination |
| Chlorination (position 4) | Starting from chlorinated pyrimidine or chlorination with SO2Cl2 | Room temp to reflux | Various | 65–80 | Chlorine introduced at position 4 |
| Amination at position 6 | Ammonia or amine substitution | 50–100°C | Ethanol or DMF | 70–90 | Nucleophilic substitution |
| Suzuki-Miyaura coupling (optional) | Pd(PPh3)4, boronic acid, K2CO3 | Reflux overnight | THF/H2O | 65–70 | For further functionalization |
Research Findings and Optimization
- The cyclization step is critical for establishing the fused heterocyclic system. Hydrazine hydrate is preferred for its effectiveness and availability. Reaction times vary from a few hours to overnight depending on temperature and solvent5.
- Bromination with NBS at low temperatures (0–25°C) provides better regioselectivity and minimizes polybromination or decomposition6.
- Chlorination is often introduced at the pyrimidine precursor stage to streamline synthesis and improve overall yield7.
- Amination reactions require mild to moderate heating and often benefit from polar aprotic solvents like DMF to enhance nucleophilicity8.
- The Suzuki-Miyaura coupling has been demonstrated as a versatile method for derivatization, using Pd catalysts and aqueous-organic solvent mixtures under inert atmosphere to achieve moderate to good yields9.
Summary Table of Preparation Methods
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Chemical data and preparation overview from ChemDad database. ↩
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Chemical data and preparation overview from ChemDad database. ↩
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Chemical data and preparation overview from ChemDad database. ↩
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Chemical data and preparation overview from ChemDad database. ↩
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Chemical data and preparation overview from ChemDad database. ↩
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Suzuki-Miyaura cross-coupling methodology from RSC Molecular Diversity journal supplementary data. ↩
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Suzuki-Miyaura cross-coupling methodology from RSC Molecular Diversity journal supplementary data. ↩
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General synthetic routes and reaction conditions from medicinal chemistry literature on pyrazolo[3,4-d]pyrimidines. ↩
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General synthetic routes and reaction conditions from medicinal chemistry literature on pyrazolo[3,4-d]pyrimidines. ↩
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General synthetic routes and reaction conditions from medicinal chemistry literature on pyrazolo[3,4-d]pyrimidines. ↩
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General synthetic routes and reaction conditions from medicinal chemistry literature on pyrazolo[3,4-d]pyrimidines. ↩
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines, amines, and oxides .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine has shown potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression. For instance, studies have demonstrated its efficacy against various cancer cell lines by targeting the signaling pathways essential for tumor growth and survival .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. It has been found effective against certain bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is thought to involve interference with bacterial DNA synthesis .
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms are believed to involve the modulation of oxidative stress and inflammation pathways .
Agricultural Applications
Pesticide Development
this compound is being explored for its potential use as a pesticide. Its chemical structure allows it to act on specific biological pathways in pests, providing a targeted approach to pest control while minimizing harm to non-target species. Field trials are ongoing to assess its effectiveness and safety in agricultural settings .
Material Science
Polymer Synthesis
In material science, this compound is being utilized in the synthesis of novel polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various industrial applications .
Case Studies
| Study Title | Application Focus | Findings |
|---|---|---|
| Anticancer Activity of Pyrazolo[3,4-d]pyrimidines | Cancer Research | Demonstrated inhibition of kinase activity in cancer cell lines; potential for drug development. |
| Evaluation of Antimicrobial Efficacy | Microbiology | Effective against specific bacterial strains; promising for antibiotic development. |
| Neuroprotective Effects in Neurodegenerative Models | Neuroscience | Reduced oxidative stress markers; potential therapeutic applications in neurodegenerative diseases. |
| Development of Eco-friendly Pesticides | Agricultural Science | Effective pest control with minimal environmental impact; ongoing field trials show promise. |
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves the inhibition of specific kinases, such as cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of the kinase, preventing its interaction with substrates and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark .
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Heterocyclic Substituents: Bromine and chlorine at positions 3/4 (target compound) improve reactivity in cross-coupling reactions compared to non-halogenated analogs like 4-(furan-2-yl) derivatives .
- Amine Position : The 6-NH₂ group in the target compound and its analogs is crucial for hydrogen bonding with receptor active sites, as seen in A₂A antagonists (e.g., compound 11o in ).
- Lipophilicity : Benzyl or aryl substitutions (e.g., GS 76 ) increase logP values, enhancing blood-brain barrier permeability compared to the parent scaffold.
Comparative Efficacy :
- The target compound’s bromine substitution enhances binding affinity to adenosine receptors compared to non-brominated analogs, as bromine’s larger atomic radius improves hydrophobic interactions .
- Antimicrobial derivatives (e.g., dihydro analogs ) lack halogen substituents but incorporate methylthio or aryl groups for broader-spectrum activity.
Biological Activity
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS No. 1003298-79-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore the compound's synthesis, biological activity, and relevant case studies.
The molecular formula of this compound is CHBrClN, with a molecular weight of 248.47 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidines, including this compound, exhibit significant anticancer activity. These compounds primarily function as inhibitors of various protein kinases involved in cancer cell proliferation. For example, studies have shown that derivatives of this compound can inhibit the activity of the epidermal growth factor receptor (EGFR), which is critical in many cancers.
A study reported that certain pyrazolo[3,4-d]pyrimidines demonstrated potent anti-proliferative effects against A549 and HCT-116 cancer cell lines, with IC values indicating effective inhibition of cell growth (8.21 µM for A549 and 19.56 µM for HCT-116) . The most promising derivative showed an IC of 0.016 µM against wild-type EGFR .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Research has highlighted its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's ability to enhance the effectiveness of β-lactam antibiotics like ampicillin has also been documented .
The dual action of these compounds against both cancer cells and bacterial infections presents a significant advantage in treating cancer patients who are often immunocompromised and susceptible to infections .
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer potential of pyrazolo[3,4-d]pyrimidines, researchers synthesized a series of derivatives and tested their effects on tumor cell lines. The results indicated that specific substitutions at various positions significantly influenced their potency against different kinases . Compound 12b was particularly effective in inducing apoptosis and arresting the cell cycle at critical phases.
Case Study 2: Antimicrobial Synergy
Another investigation assessed the antimicrobial properties of pyrazolo[3,4-d]pyrimidines in combination with standard antibiotics. The findings revealed that these compounds not only inhibited bacterial growth independently but also enhanced the efficacy of conventional antibiotics against resistant strains . This synergy could pave the way for new treatment protocols in clinical settings.
Q & A
Q. Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Guanidine HCl, NaOH, PEG-400, 80°C, 12 h | ~60% | |
| Bromination | NBS, DMF, 0°C → RT, 6 h | 75% | |
| Chlorination | POCl₃, reflux, 4 h | 85% |
Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Basic Question | Analytical Characterization
- ¹H/¹³C NMR : Use DMSO-d₆ or CDCl₃ to confirm regiochemistry and substitution patterns. For example, the NH₂ group at position 6 typically appears as a broad singlet at δ 8.2–8.7 ppm in DMSO-d₆ .
- HPLC-PDA/MS : Employ C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and detect halogenated byproducts .
- HRMS : Confirm molecular weight (calc. for C₅H₄BrClN₆: 292.92 g/mol) with high-resolution mass spectrometry .
How can regioselectivity be controlled during N-alkylation of this compound?
Advanced Question | Reaction Optimization
Regioselectivity in N-alkylation is influenced by the base and solvent:
- NaH in DMF : Favors N1-alkylation (pyrazole nitrogen), producing N7-substituted derivatives critical for kinase inhibitor applications. For example, alkylation with benzyl bromide under these conditions achieves >80% selectivity for N1 .
- Alternative Bases : K₂CO₃ in THF may shift selectivity to N2, but yields are typically lower (<50%).
Q. Key Data
| Base | Solvent | Selectivity (N1:N2) | Yield |
|---|---|---|---|
| NaH | DMF | 9:1 | 85% |
| K₂CO₃ | THF | 3:7 | 45% |
What strategies improve the yield of Suzuki-Miyaura cross-coupling reactions involving this compound?
Advanced Question | Catalytic Optimization
Q. Example Protocol
Mix this compound (1 eq), arylboronic acid (1.2 eq), Pd catalyst, and Cs₂CO₃ in degassed dioxane.
Heat at 100°C under N₂ for 12 h.
Purify via flash chromatography (EtOAc/hexane).
How to analyze fluorescence quenching in oligonucleotides incorporating this analog?
Advanced Question | Biophysical Characterization
When used as a purine analog (e.g., 8-aza-7-deazapurin-2-amine), fluorescence quenching in DNA duplexes can be assessed via:
Fluorescence Spectroscopy : Measure emission at λₑₓ = 310 nm, λₑₘ = 410 nm. Quenching >95% occurs upon duplex formation due to base stacking .
Thermal Denaturation (Tm) : Compare UV (260 nm) and fluorescence-derived Tm values. Mismatches reduce Tm by 5–10°C .
Advanced Question | Contradiction Analysis
- Impurity 1 : Unreacted 4-chloro intermediate (retention time = 3.2 min on HPLC). Resolve via recrystallization from ethanol/water (1:1) .
- Impurity 2 : Di-alkylated byproduct (e.g., N1,N7-dibenzyl). Minimize by limiting alkyl halide stoichiometry (1.1 eq) .
- Purification : Use preparative TLC (10% MeOH/DCM) or reverse-phase HPLC for final isolation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
